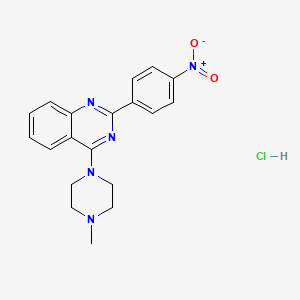![molecular formula C24H24N2O4 B5205224 N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide, also known as AF-16, is a chemical compound that has been studied extensively for its potential application in scientific research. AF-16 is a member of the family of compounds known as benzamides, which have been shown to have a range of biological activities.
Mechanism of Action
The mechanism of action of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has been shown to inhibit the activity of a protein called AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide can inhibit the growth of certain bacteria and fungi, and it has also been shown to have anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide in lab experiments is that it has been shown to have potent activity against a range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its activity or develop new derivatives with improved properties.
Future Directions
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide. One area of research could be to further study its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another area of research could be to develop new derivatives of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide with improved activity or selectivity for specific types of cancer cells. Finally, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide could be studied in combination with other drugs to determine if it has synergistic effects that could enhance its anti-cancer activity.
Synthesis Methods
The synthesis of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide involves a multi-step process that begins with the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with aniline to form N-(4-butoxybenzoyl)aniline. The final step in the synthesis involves the reaction of N-(4-butoxybenzoyl)aniline with 2-furancarboxaldehyde to form N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide.
Scientific Research Applications
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has been studied extensively for its potential application in scientific research. One area of research that has shown promise is in the development of new drugs for the treatment of cancer. N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide has been shown to have potent anti-cancer activity in vitro, and studies in animal models have also shown promising results.
properties
IUPAC Name |
N-[(E)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-2-3-15-29-20-13-11-18(12-14-20)23(27)26-22(17-21-10-7-16-30-21)24(28)25-19-8-5-4-6-9-19/h4-14,16-17H,2-3,15H2,1H3,(H,25,28)(H,26,27)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDULZPNNWYPFG-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

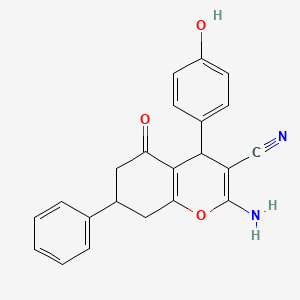
![N-[2-(allyloxy)benzyl]-2-methylaniline](/img/structure/B5205153.png)
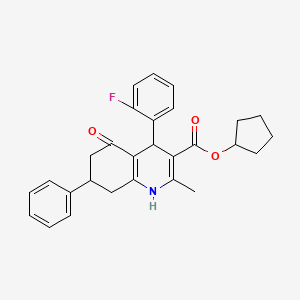
![N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5205168.png)
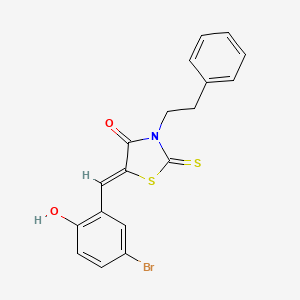


![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)
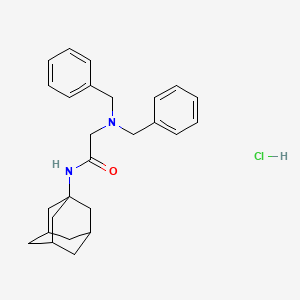
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
